molecular formula C21H24N6O3S B11140291 methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate

methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate

Cat. No.: B11140291
M. Wt: 440.5 g/mol
InChI Key: JEWGCCQWPFGVKI-UHFFFAOYSA-N
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Description

The compound methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate features a complex heterocyclic architecture. Key structural elements include:

  • 1,3-Thiazole core: Positioned at the center, substituted at C2 with a benzylamino group bearing a 1,2,4-triazole moiety.
  • Piperidine ring: Linked via a carbonyl group to the thiazole’s C4 position.
  • Methyl ester: Attached to the piperidine’s C4-acetate group.

The ester group may act as a prodrug moiety, enhancing bioavailability through hydrolysis in vivo.

Properties

Molecular Formula

C21H24N6O3S

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[1-[2-[[4-(1,2,4-triazol-1-yl)phenyl]methylamino]-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetate

InChI

InChI=1S/C21H24N6O3S/c1-30-19(28)10-15-6-8-26(9-7-15)20(29)18-12-31-21(25-18)23-11-16-2-4-17(5-3-16)27-14-22-13-24-27/h2-5,12-15H,6-11H2,1H3,(H,23,25)

InChI Key

JEWGCCQWPFGVKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CSC(=N2)NCC3=CC=C(C=C3)N4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole and thiazole intermediates, followed by their coupling with a piperidine derivative. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Mechanism of Action

The mechanism of action of methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The triazole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following compounds share partial structural homology with the target molecule:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
Target Compound Likely C₂₃H₂₅N₅O₃S ~463.5 1,3-Thiazole (C2: benzylamino-triazole; C4: piperidinyl-carbonyl); Piperidine C4: methyl ester N/A
methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate C₁₇H₂₁N₃O₃S 347.43 1,3-Thiazole (C2: pyrrole; C5: piperidinyl-carbonyl); Piperidine C4: methyl ester
3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione C₂₆H₃₃N₅OS 471.64 1,2,4-Triazole (C3: adamantyl; C5: thione); Piperazine-linked methoxyphenyl
1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C₂₇H₂₆N₆O 450.54 Pyrido-benzimidazole core; Piperazine-linked methoxybenzyl; C4: nitrile

Functional Group Analysis and Implications

Thiazole vs. Triazole Cores
  • The target compound’s 1,3-thiazole core (electron-deficient due to the sulfur atom) contrasts with 1,2,4-triazole-thione in . Thiazoles often enhance metabolic stability, while triazole-thiones (e.g., in ) may exhibit redox activity or metal-binding capacity .
Piperidine/Piperazine Linkers
  • The target’s piperidine-carbonyl linkage is structurally rigid compared to the piperazine-methoxybenzyl group in . Piperazine derivatives often improve solubility but may increase off-target effects .
  • ’s adamantyl substituent introduces extreme hydrophobicity, likely enhancing membrane permeability but limiting aqueous solubility .
Ester vs. Nitrile Groups
  • The target’s methyl ester is a common prodrug strategy, whereas the nitrile in could act as a hydrogen-bond acceptor or participate in covalent binding .

Research Findings and Limitations

  • Synthetic Accessibility : ’s simpler structure (lower molar mass) suggests easier synthesis compared to the target compound’s multi-step synthesis involving triazole coupling .
  • Bioactivity Data Gap: None of the referenced studies provide explicit IC₅₀ or MIC values, limiting direct efficacy comparisons.
  • Contradictions : ’s adamantyl group improves lipophilicity but may reduce oral bioavailability—a trade-off absent in the target compound’s design .

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